Benzoylamino-(2-chloro-phenyl)-acetic acid
Description
Structure
2D Structure
Properties
CAS No. |
60241-98-7 |
|---|---|
Molecular Formula |
C15H12ClNO3 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-benzamido-2-(2-chlorophenyl)acetic acid |
InChI |
InChI=1S/C15H12ClNO3/c16-12-9-5-4-8-11(12)13(15(19)20)17-14(18)10-6-2-1-3-7-10/h1-9,13H,(H,17,18)(H,19,20) |
InChI Key |
QBKKAWIRBCQZCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Challenges
Benzoylamino-(2-chloro-phenyl)-acetic acid (C₁₅H₁₂ClNO₃) features a chlorinated phenyl ring at the ortho position, an acetic acid moiety, and a benzoylamino group (-NHCOC₆H₅) at the α-carbon. Key synthetic challenges include:
Primary Synthetic Routes
Route 1: Nitrile Hydrolysis Followed by Benzoylation
This two-step approach derives from patented methods for chlorophenyl acetic acid synthesis.
Step 1: Synthesis of 2-Chlorophenylacetic Acid
Reaction Conditions :
- Substrate : 2-Chlorobenzyl cyanide (o-chlorobenzyl cyanide).
- Catalyst : 30–70% H₂SO₄ or cobalt(II) acetate/nitrate.
- Temperature : 90–150°C (H₂SO₄) or 40°C (cobalt system).
- Pressure : 0.3–0.5 MPa (autoclave).
- Yield : 93.7% (cobalt-catalyzed).
Mechanism : Acidic hydrolysis of the nitrile group to a carboxylic acid via intermediate amide formation. Cobalt catalysts enhance reactivity under moderate temperatures.
Purification :
- Steam distillation to remove unreacted nitriles (<0.2% residual).
- Crystallization from aqueous phase at 20–40°C.
Step 2: Introduction of Benzoylamino Group
Reaction Design :
- Substrate : 2-Chlorophenylacetic acid (from Step 1).
- Benzoylation Agent : Benzoyl chloride.
- Solvent : Acetone or toluene-water biphasic system.
- Conditions : Room temperature to 40°C, 12–24 h.
Challenges :
Route 2: Direct Amination-Benzoylation of Phenylacetic Acid Derivatives
Adapted from glycidic acid salt syntheses, this route avoids isolated nitrile intermediates.
Step 1: Chlorination of Methyl Phenylacetic Acid
Reaction Setup :
- Substrate : 2-Methyl phenylacetic acid.
- Chlorinating Agent : Cl₂ gas (408 kg per 1000 kg substrate).
- Catalyst : Undisclosed (patent specifies 20 kg catalyst per 1000 kg substrate).
- Temperature : 90°C.
Outcome : Forms 3-iso-chromanone precursor, isolated via toluene crystallization.
Step 2: Benzoylation of Amino Intermediate
Process :
- Amination : Treat chlorinated intermediate with NH₃ solution (25%) to pH 6.5–7.0.
- Benzoylation : React with benzoyl chloride in dichloromethane.
Optimization :
Comparative Analysis of Synthetic Methods
Critical Process Parameters and Optimization
Catalytic Systems
Industrial-Scale Considerations
Waste Management
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2-chlorophenylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Hydroxylated, alkoxylated, or aminated derivatives.
Scientific Research Applications
N-Benzoyl-2-chlorophenylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzoyl-2-chlorophenylglycine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Benzoylamino-phenyl-acetic Acid (CAS 29670-63-1)
- Structure : Lacks the 2-chloro substituent; phenyl group is unsubstituted.
- Molecular Formula: C₁₅H₁₃NO₃ (exact mass: 255.27 g/mol).
- Key Differences :
(2Z)-2-(Benzoylamino)-3-(4-chlorophenyl)acrylic Acid
- Structure : Features a 4-chlorophenyl group and a conjugated acrylic acid moiety in the Z-configuration.
- Molecular Formula: C₁₆H₁₁ClNO₃ (exact mass: 300.04 g/mol).
- The α,β-unsaturated carbonyl system increases reactivity in Michael addition or cycloaddition reactions .
2-(2-Chloro-phenyl)-2-hydroxy-acetic Acid Benzyl Ester
- Structure: Contains a hydroxyl group and benzyl ester instead of the benzoylamino group.
- Molecular Formula : C₁₅H₁₃ClO₃ (exact mass: 276.07 g/mol).
- Key Differences :
(S)-Amino-(4-chloro-phenyl)-acetic Acid
- Structure: Replaces the benzoylamino group with an amino (-NH₂) group and substitutes chlorine at the para-position.
- Molecular Formula: C₈H₇ClNO₂ (exact mass: 184.02 g/mol).
- Key Differences: The amino group increases basicity (pKa ~9.5), contrasting with the neutral benzoylamino group. S-stereochemistry is critical for chiral recognition in enzyme-binding contexts. Used in peptide synthesis and as a building block for antidiabetic agents .
Biological Activity
Benzoylamino-(2-chloro-phenyl)-acetic acid (commonly referred to as BCA) is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with BCA, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
BCA is characterized by its benzoylamino group attached to a 2-chloro-phenyl moiety and an acetic acid functional group. Its chemical structure can be represented as:
This compound's unique structure contributes to its biological properties, making it a candidate for various therapeutic applications.
1. Antimicrobial Activity
Research has shown that BCA exhibits significant antimicrobial properties against various bacterial strains. A study comparing BCA with standard antibiotics revealed that it has comparable or superior activity against Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of BCA Compared to Standard Antibiotics
| Compound | Activity Against S. aureus | Activity Against P. aeruginosa |
|---|---|---|
| This compound | Moderate | Significant |
| Ciprofloxacin | High | Moderate |
2. Anticancer Properties
BCA has also been evaluated for its anticancer potential. In vitro studies demonstrated that BCA inhibited the growth of various cancer cell lines, including leukemia and solid tumors. The compound showed an IC50 value of approximately 0.078 μM against the MV4-11 cell line, indicating potent cytotoxicity .
Table 2: Cytotoxicity of BCA Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MV4-11 | 0.078 |
| HCT116 | 0.25 |
| A549 | 0.30 |
3. Anti-inflammatory Effects
The anti-inflammatory activity of BCA was assessed using models such as the croton oil ear assay, where it exhibited significant reduction in inflammation compared to control groups . This suggests potential applications in treating inflammatory diseases.
The mechanism underlying the biological activities of BCA appears to involve multiple pathways:
- Inhibition of Enzyme Activity : BCA may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.
- Induction of Apoptosis : In cancer cells, BCA has been shown to induce apoptosis through downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of BCA:
- A study published in 2021 highlighted the compound's potential as a dual-action agent against both bacterial infections and cancer cell proliferation .
- Another investigation demonstrated that modifications in the molecular structure of BCA could enhance its potency against resistant bacterial strains .
Q & A
Q. Optimization Strategies :
- Adjust molar ratios of reactants (e.g., 1:1.2 for benzoyl chloride to amine intermediate) to minimize unreacted starting material.
- Control temperature (e.g., 0–5°C during benzoylation to reduce side reactions).
- Monitor by-products (e.g., unreacted thionyl chloride derivatives) using GC-MS .
Basic: What analytical techniques are most effective for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on peaks for the chloro-phenyl group (δ 7.2–7.5 ppm) and benzoylamino carbonyl (δ ~170 ppm) .
- HPLC-MS : Assess purity and molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 304.1) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide bond) .
Basic: How can researchers assess the purity of this compound?
Q. Methodological Answer :
- Titration : Adapt acetic acid titration methods (e.g., using NaOH with phenolphthalein) for carboxylic acid quantification, ensuring endpoint calibration .
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to quantify impurities (<0.5% threshold) .
- Melting Point Analysis : Compare observed mp (e.g., 145–147°C) to literature values to detect solvate formation .
Advanced: How can computational models like PCM predict the solubility of this compound in different solvents?
Q. Methodological Answer :
- Polarizable Continuum Model (PCM) : Compute solvation free energy using Gaussian09 with B3LYP/6-31G(d) basis set. Input dielectric constants (e.g., ε=78.4 for water) to simulate solvent effects .
- Validation : Compare predicted solubility (e.g., in DMSO vs. ethanol) with experimental shake-flask assays. Adjust for hydrogen-bonding interactions using COSMO-RS .
Advanced: What structural features of this compound influence its biological activity?
Q. Methodological Answer :
- Substituent Effects : The 2-chloro group enhances lipophilicity (logP ~2.8), impacting membrane permeability .
- Amide Bond : Stabilizes conformation for target binding; compare analogs (e.g., 4-chloro derivatives) via SAR studies .
- In Silico Docking : Use AutoDock Vina to map interactions with hypothetical targets (e.g., enzymes with hydrophobic pockets) .
Advanced: How should researchers address contradictions between experimental and computational solubility data?
Q. Methodological Answer :
- Error Sources : Check for polymorphic forms (e.g., amorphous vs. crystalline) via XRD .
- Data Reconciliation : Cross-validate using multiple methods (e.g., PCM calculations, experimental HPLC solubility in buffered solutions) .
- Case Study : If PCM predicts higher water solubility than observed, test for aggregation using dynamic light scattering (DLS) .
Advanced: What reaction intermediates are critical in the synthesis of this compound?
Q. Methodological Answer :
- Key Intermediates :
- Methyl ester of amino-(2-chloro-phenyl)-acetic acid (Stage 1, confirmed by ¹H NMR) .
- Benzoylated intermediate (Stage 2, monitored by TLC, Rf ~0.6 in ethyl acetate/hexane) .
- Mechanistic Insights : Use LC-MS to detect transient species (e.g., acyl chloride intermediates) during benzoylation .
Advanced: How can in vitro pharmacokinetic assays evaluate the metabolic stability of this compound?
Q. Methodological Answer :
- Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
- Metabolite ID : Use high-resolution MS (HRMS) to detect hydroxylated or dechlorinated metabolites .
- Parameters : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method .
Advanced: How can by-products from the synthesis be identified and minimized?
Q. Methodological Answer :
- By-Product Profiling : Use GC-MS to detect residual thionyl chloride derivatives (e.g., methyl chlorides) .
- Process Optimization :
Advanced: What parameters are critical for optimizing HPLC methods for this compound?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
